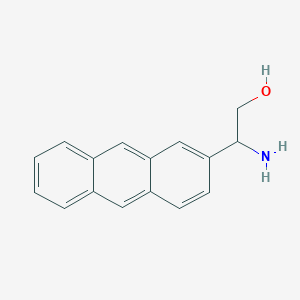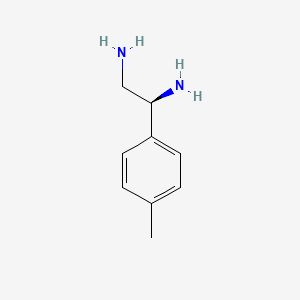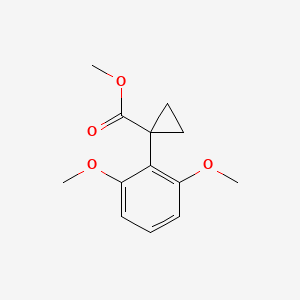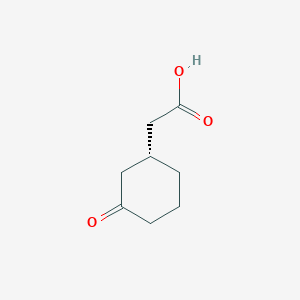
(R)-2-(3-Oxocyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Oxocyclohexyl)acetic acid: is an organic compound characterized by a cyclohexyl ring with a ketone group at the third position and an acetic acid moiety attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclohexyl)acetic acid typically involves the following steps:
Cyclohexanone Formation: The starting material, cyclohexane, undergoes oxidation to form cyclohexanone.
Ketone Functionalization: Cyclohexanone is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclohexyl)acetic acid may involve large-scale oxidation and acylation processes, followed by chiral resolution techniques to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclohexyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ®-2-(3-Oxocyclohexyl)acetic acid serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of ®-2-(3-Oxocyclohexyl)acetic acid involves its interaction with specific enzymes or receptors in biological systems. The ketone group can form hydrogen bonds with active site residues, while the acetic acid moiety can participate in ionic interactions, leading to inhibition or activation of the target enzyme or receptor.
Comparison with Similar Compounds
Cyclohexanone: Shares the cyclohexyl ring structure but lacks the acetic acid moiety.
2-Oxocyclohexylacetic acid: Similar structure but without the chiral center.
3-Oxocyclohexylpropionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness: ®-2-(3-Oxocyclohexyl)acetic acid is unique due to its chiral center and the presence of both a ketone and an acetic acid moiety, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[(1R)-3-oxocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m1/s1 |
InChI Key |
RYTWPAUCABOYJP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)CC(=O)O |
Canonical SMILES |
C1CC(CC(=O)C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


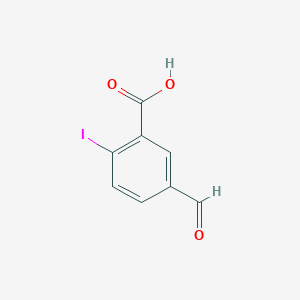
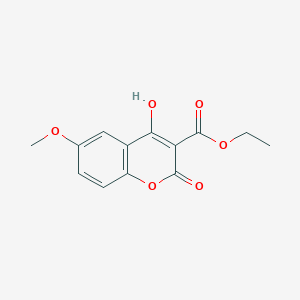

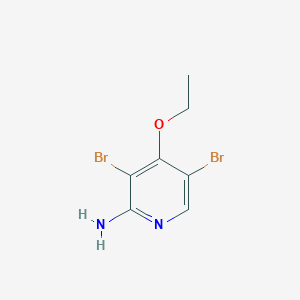
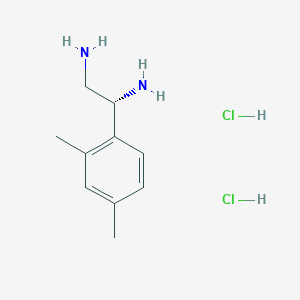
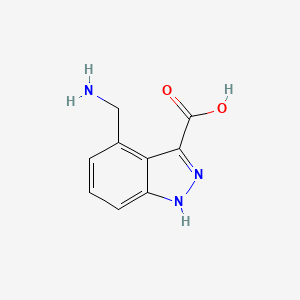
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)


